(r)-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol typically involves the nitration of 3-methylphenylamine followed by the reduction of the nitro group to an amino group. The hydroxyl group is then introduced through a series of reactions involving the appropriate reagents and conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound meets the required specifications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group can produce amines.
Scientific Research Applications
®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in various biochemical reactions, influencing the compound’s biological activity. The hydroxyl group can also play a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-methylphenyl)ethanol: Lacks the nitro group, which can affect its reactivity and biological activity.
2-Amino-2-(3-nitrophenyl)ethanol: Lacks the methyl group, which can influence its steric properties and interactions with other molecules.
Uniqueness
®-2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol is unique due to the presence of both a nitro group and a methyl group on the benzene ring, which can significantly impact its chemical and biological properties
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-methyl-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O3/c1-6-3-2-4-7(8(10)5-12)9(6)11(13)14/h2-4,8,12H,5,10H2,1H3/t8-/m0/s1 |
InChI Key |
IOAFWXPFHHWBAG-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CO)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
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